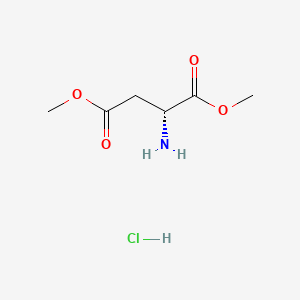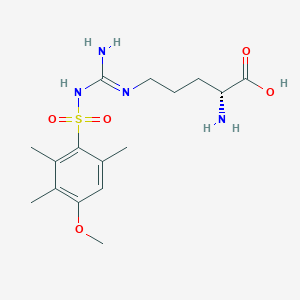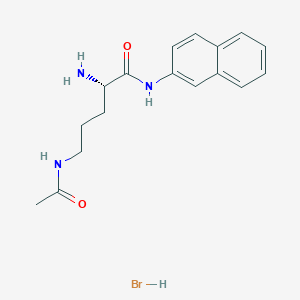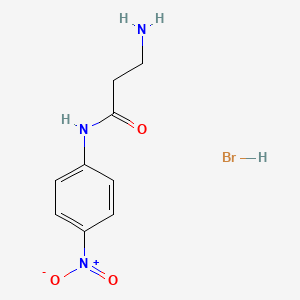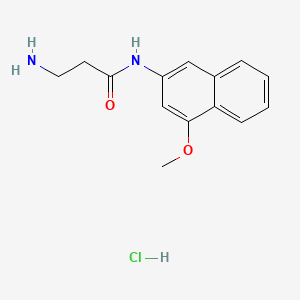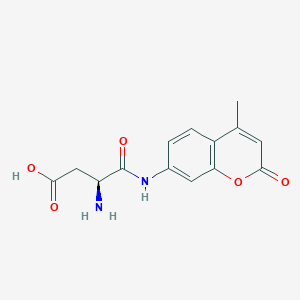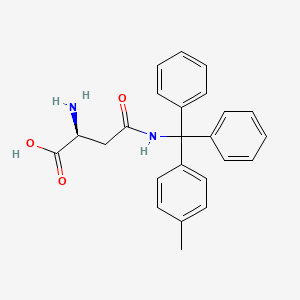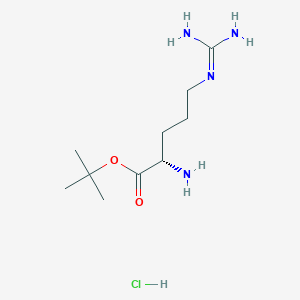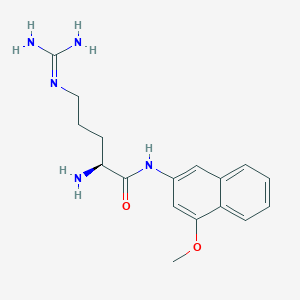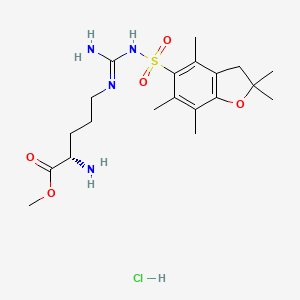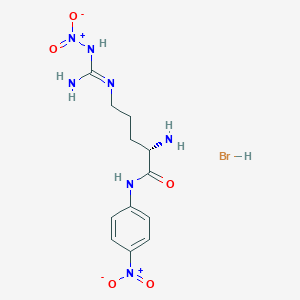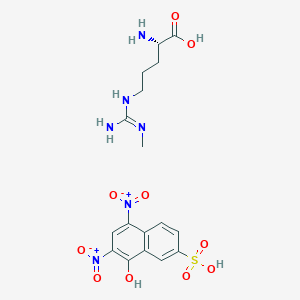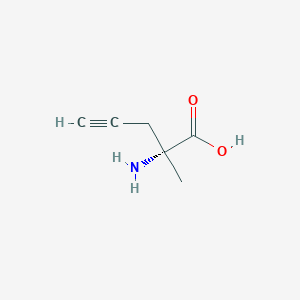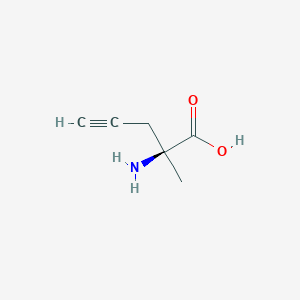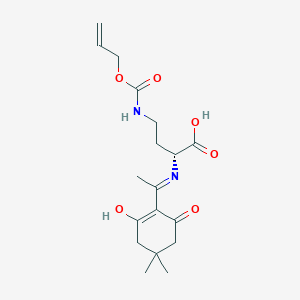
Dde-D-dab(alloc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dde-D-dab(alloc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that has been synthesized using solid-phase peptide synthesis techniques. This compound has shown promising results in various scientific studies, and its potential applications are being explored.
Mécanisme D'action
The mechanism of action of Dde-D-dab(alloc)-OH is not fully understood. However, it is believed that the compound binds to specific receptors on cancer cells, leading to the internalization of the compound. Once inside the cancer cell, the compound can release the drug payload, leading to cell death.
Effets Biochimiques Et Physiologiques
Dde-D-dab(alloc)-OH has been shown to have low toxicity and high stability in vitro. It has also been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. The compound has been shown to have a high binding affinity for specific receptors on cancer cells, leading to the internalization of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Dde-D-dab(alloc)-OH is its potential for targeted drug delivery. The compound has shown a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research on Dde-D-dab(alloc)-OH. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in imaging techniques to detect cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, Dde-D-dab(alloc)-OH is a synthetic peptide that has shown promising results in various scientific studies. Its potential applications in drug delivery, cancer therapy, and imaging techniques are being explored. The compound has a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, its complex synthesis process is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
Dde-D-dab(alloc)-OH is synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The Dde protecting group is used to protect the N-terminus of the peptide chain during the synthesis process. The Alloc protecting group is used to protect the side chain of the amino acid residue.
Applications De Recherche Scientifique
Dde-D-dab(alloc)-OH has been extensively studied for its potential applications in various scientific fields. It has shown promising results in drug delivery, cancer therapy, and imaging techniques. The compound has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. It has also been used in imaging techniques to detect cancer cells.
Propriétés
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSDGSZSUXSVKJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-D-dab(alloc)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

